molecular formula C12H5Cl5 B165813 Aroclor 1254 CAS No. 11097-69-1

Aroclor 1254

Cat. No. B165813
CAS RN: 11097-69-1
M. Wt: 326.4 g/mol
InChI Key: AUGNBQPSMWGAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aroclor 1254 is a mixture of several polychlorinated biphenyls (PCBs), which has been used for chicken embryogenesis and hatching process in order to reduce thyroid hormone levels in blood plasma . It is a commercial mixture of PCBs defined as being 54% chlorine by weight .


Synthesis Analysis

Aroclor 1254 has been used in various studies and experiments. For instance, it was used in a study where Ni-Cu, Ni-Zn, and Ni-Pd bimetallic catalysts loaded on activated carbon were used to decompose Aroclor 1254 . Another study used polystyrene-divinylbenzene solid-phase extraction and gas chromatography for the determination of Aroclor 1254 in water samples .


Molecular Structure Analysis

PCBs, including Aroclor 1254, are organochlorine compounds with the formula C12H10−xClx . The possible positions of chlorine atoms on the benzene rings are denoted by numbers assigned to the carbon atoms .


Chemical Reactions Analysis

Aroclor 1254 has been analyzed in various chemical reactions. For instance, a study used polystyrene-divinylbenzene solid-phase extraction and gas chromatography for the determination of Aroclor 1254 in water samples . Another study showed that Aroclor 1254 decomposition efficiencies were measured at different reaction temperatures and times .


Physical And Chemical Properties Analysis

Aroclor 1254 is a light yellow or colorless, thick, oily liquid . It is hydrophobic, with low water solubilities, but has high solubilities in most organic solvents, oils, and fats . In its pure form, Aroclor 1254 is a highly viscous liquid that is thicker than honey .

Scientific Research Applications

Application in Marine Biology

  • Field : Marine Biology
  • Summary : Aroclor 1254 was used in a study to understand its effects on oxidative stress in the gills of Mytilus coruscus, a type of marine mussel .
  • Methods : The marine mussel Mytilus coruscus was exposed to Cd 2+ alone and Aroclor 1254 alone, and their co-exposures were tested in an 8-day exposure experiment followed by a 7-day acclimation experiment .
  • Results : The study found that all exposures resulted in an initial increase and then a reduction in antioxidant enzyme activities. The range and rate of the antioxidant enzyme activities were positively correlated with stress duration and the concentration of the stress material .

Application in Reproductive Biology

  • Field : Reproductive Biology
  • Summary : Aroclor 1254 was used in a study to investigate its effects on in vivo oocyte maturation in mice .
  • Methods : Female ICR mice were treated with different doses of Aroclor 1254 once every 72 hours by intraperitoneal injection for 9 days. After three treatments of Aroclor 1254, the mice were superovulated to collect oocytes one day after the last exposure .
  • Results : The study found that oocytes exposed to different doses of Aroclor 1254 in vivo were associated with a significant decrease in outgrowth potential, abnormal spindle configurations, and the inhibition of parthenogenetic activation of ovulated oocytes .

Application in Environmental Toxicology

  • Field : Environmental Toxicology
  • Summary : Aroclor 1254 was used in a study to understand its combined effects with Cadmium on oxidative stress in the gills of Mytilus coruscus, a type of marine mussel .
  • Methods : The marine mussel Mytilus coruscus was exposed to Cd 2+ and Aroclor 1254 alone and their co-exposures were tested in an 8-day exposure experiment followed by a 7-day acclimation experiment .
  • Results : The study found that all exposures resulted in an initial increase and then a reduction in antioxidant enzyme activities. The range and rate of the antioxidant enzyme activities were positively correlated with stress duration and the concentration of the stress material .

Application in Developmental Biology

  • Field : Developmental Biology
  • Summary : Aroclor 1254 was used in a study to investigate its effects on the development of ovarian follicles .
  • Methods : Mice were treated with different doses of Aroclor 1254 .
  • Results : The study found that Aroclor 1254 reduced the number of primordial and antral follicles in a dose-dependent manner and increased the apoptosis of granulosa cells .

Application in Environmental Pollution Monitoring

  • Field : Environmental Pollution Monitoring
  • Summary : Aroclor 1254 was used in a study to understand its combined effects with Cadmium on oxidative stress in the gills of Mytilus coruscus, a type of marine mussel . The study of combined pollution effects has more scientific significance for marine pollution monitoring .
  • Methods : The marine mussel Mytilus coruscus was exposed to Cd 2+ and Aroclor 1254 alone and their co-exposures were tested in an 8-day exposure experiment followed by a 7-day acclimation experiment .
  • Results : The study found that all exposures resulted in an initial increase and then a reduction in antioxidant enzyme activities. The range and rate of the antioxidant enzyme activities were positively correlated with stress duration and the concentration of the stress material .

Application in Industrial Processes

  • Field : Industrial Processes
  • Summary : Aroclor 1254 is a stable, lipophilic compound that accumulates in the environment and in the food chain . It has been largely used in industrial processes and applications due to its stable, inert, and versatile organic molecules .
  • Methods : Not applicable as this is a general application in various industrial processes .
  • Results : Not applicable as this is a general application in various industrial processes .

Safety And Hazards

Aroclor 1254 poses several safety and hazard risks. It is recommended to keep it away from heat, sparks, and naked flames, and to avoid formation of dust and aerosols . It is also advised to use non-sparking tools and to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1,2,3-trichloro-4-(2,3-dichlorophenyl)benzene
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InChI

InChI=1S/C12H5Cl5/c13-8-3-1-2-6(10(8)15)7-4-5-9(14)12(17)11(7)16/h1-5H
Source PubChem
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InChI Key

AUGNBQPSMWGAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
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DSSTOX Substance ID

DTXSID60274189
Record name 2,2',3,3',4-Pentachlorobiphenyl
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Molecular Weight

326.4 g/mol
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Physical Description

Colorless to pale-yellow, viscous liquid or solid (below 50 degrees F) with a mild, hydrocarbon odor; [NIOSH], LIGHT YELLOW VISCOUS LIQUID., Colorless to pale-yellow, viscous liquid or solid (below 50 °F) with a mild, hydrocarbon odor.
Record name Chlorodiphenyl (54% chlorine)
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Record name POLYCHLORINATED BIPHENYL (AROCLOR 1254)
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Record name CHLORODIPHENYL, 54% CHLORINE (PCB)
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Boiling Point

Distillation range 365-390 °C, 689-734 °F
Record name Aroclor 1254
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Record name CHLORODIPHENYL, 54% CHLORINE (PCB)
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Flash Point

222 °C, >286 °F
Record name Chlorodiphenyl (54% chlorine)
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Solubility

Solubility in water varies because Aroclors are variable mixtures., In water, 70 ppb, In water, 12 ug/L at 25 °C, In water: 0.01 ppm, For more Solubility (Complete) data for Aroclor 1254 (6 total), please visit the HSDB record page., Solubility in water: none, Insoluble
Record name Aroclor 1254
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Record name POLYCHLORINATED BIPHENYL (AROCLOR 1254)
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Record name Chlorodiphenyl (54% chlorine)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.495 at 65 °C/4 °C; 1505 at 15.5 °C/4 °C, Relative density (water = 1): 1.5, 1.3-1.8, (77 °F): 1.38
Record name Aroclor 1254
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Record name POLYCHLORINATED BIPHENYL (AROCLOR 1254)
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Record name CHLORODIPHENYL, 54% CHLORINE (PCB)
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Record name Chlorodiphenyl (54% chlorine)
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URL https://www.cdc.gov/niosh/npg/npgd0126.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Pressure

0.000077 [mmHg], 7.71X10-5 mm Hg at 25 °C (avg), Vapor pressure, Pa at 25 °C: 0.01, 0.00006 mmHg
Record name Chlorodiphenyl (54% chlorine)
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Record name Aroclor 1254
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Record name POLYCHLORINATED BIPHENYL (AROCLOR 1254)
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Record name CHLORODIPHENYL, 54% CHLORINE (PCB)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorodiphenyl (54% chlorine)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0126.html
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Mechanism of Action

... This article reviews the current literature on endocrine-disrupting chemical (EDC) effects on the neuroendocrine system, particularly at the level of hypothalamic gonadotropin-releasing hormone (GnRH) neurons, the key cells involved in the regulation of reproductive function. The focus of this article is on two polychlorinated biphenyl mixtures (Aroclor 1221, Aroclor 1254) and two organochlorine pesticides (methoxychlor and chlorpyrifos). Some experimental data are presented for each of the four urban environmental toxicants on GnRH cells in vitro and in vivo. The results of in vitro experiments indicate that all four of the toxicants profoundly affect hypothalamic GnRH gene expression, cell survival, and neurite outgrowth, demonstrating direct effects of EDCs on a GnRH cell line. In in vivo experiments, three of the toxicants (Aroclor 1221, methoxychlor, and chlorpyrifos) caused significant alterations in GnRH mRNA levels in female rats. Both the in vitro and in vivo findings support the novel concept of chlorpyrifos as an EDC. The results, taken together with the literature, support the hypothesis that the neuroendocrine axis, and specifically GnRH neurons, are sensitive to urban environmental toxicants, and that reproductive and neurologic effects of EDCs may be mediated at this level of the hypothalamic-pituitary-gonadal axis., ... Previous reports indicate that polychlorinated biphenyl (PCB) congeners in vitro perturbed cellular Ca2+ homeostasis and protein kinase C (PKC) translocation ... The structure-activity relationship (SAR) of 3 PCB mixtures, 24 PCB congeners, and 1 dibenzofuran /have now been studied/ for their effects on PKC translocation by measuring (3)H-phorbol ester ((3)H-PDBu) binding in cerebellar granule cells (7 days in culture). All the PCB mixtures studied increased (3)H-PDBu binding significantly and in a concentration-dependent manner. However, Aroclor 1016 and Aroclor 1254 were more potent than Aroclor 1260. Of the 24 congeners studied, di-ortho congeners such as 2,2',5,5'-tetrachlorobiphenyl (-TeCB), 2,2',4,6,6'-pentachlorobiphenyl (-PeCB), 2,2',4,6-TeCB, and 2,2'-dichlorobiphenyl (-DCB) were the most potent (E50 = 28-43 uM) while non-ortho congeners such as 3,3',4,4'-TeCB and 3,3',4,4'5-PeCB were not effective. The potential contaminant of PCB mixtures, 1,2,3,7,8-pentachlorodibenzofuran had no significant effect on (3)H-PDBu binding. The SAR among these congeners revealed: (i) congeners with ortho-chlorine substitution such as 2,2'-DCB (EC50 = 43 +/- 3 uM) or ortho-lateral (meta, para) chlorine substitution such as 2,2',5,5'-TeCB (EC50 = 28 +/- 3 uM) and 2,2'4,6-TeCB (E50 = 41 +/- 6 uM) were most potent; (ii) congeners with only para-substitution such as 4,4'-DCB or high lateral content in the absence of ortho-substitution such as 3,3',4,4',5,5'-HCB were not effective; and (iii) increased chlorination was not clearly related to the effectiveness of these congeners, although hexa- and heptachlorination was less effective than di- and tetrachlorination. Low lateral substitution, especially without para-substitution, or lateral content in the presence of ortho-substitution, may be the most important structural requirement for the in vitro activity of these PCB congeners in neuronal preparations., Aroclor 1248 (2 mg/kg /day) and 1254 (5 mg/kg/day) produced 3-methylcholanthrene-type of mixed-function oxidase induction in livers of adult female cynomolgus monkeys after 69-122 days when animals were moribund. Administration ip at a concentration of 1000 mg/kg produced a mixed pattern of induction in mouse liver 66 hr after treatment, (including a 3-methylcholanthrene-type induction). The same dose of Aroclor 1016 did not produce 3-methylcholanthrene-type enzyme induction in mice. Results in monkeys are consistent with hypothesis that PCB isomers capable of inducing aryl hydrocarbon hydroxylase and causing a blue shift in cytochrome peak are associated with increased toxicity. However, the lack of response with Aroclor 1016 in mice suggested that the reported toxicity of Aroclor 1016 to infant monkeys may not result from isomers producing a 3-methylcholanthrene-like effect., Ability of Aroclor 1254 to promote enzyme-altered foci was determined in initiation/promotion bioassay in rat liver. Initiation was accomplished in rats that received a 2/3 partial hepatectomy followed in 24 hr by diethylnitrosamine (DENA). Aroclor 1254 was admin to each rat 7, 28, and 49 days after the DENA, and some rats were killed 21 days after each dose of Aroclor. Liver of rats that received Aroclor 1254 on either day 7 or on day 28 contained in increased level of gamma-glutamyltranspeptidase. Aroclor 1254 enhanced the appearance of enzyme-altered foci after only a single oral dose., For more Mechanism of Action (Complete) data for Aroclor 1254 (18 total), please visit the HSDB record page.
Record name Aroclor 1254
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Impurities

Chlorinated dibenzofurans /tetra-, penta-, and hexa-PDCFs/ were identified in all Aroclor preparations /1248, 1254, 1260/ except Aroclor 1016/ at levels from 0.8 to 2 ppm/, Polychlorinated napthalenes have also been identified in Aroclor 1254., The PCDF levels are (in ppm): Cl3, 0.063; Cl4, 0.1-0.2; Cl5, 0.2-0.4; Cl6, 0.9-1.4; Cl7, 0.96., Toxic PCDF levels in ppm: 2,3,7,8-Cl4, 0.053; 1,2,3,4,8-/1,2,3,7,8,- TCDF, 0.9; 2,3,4,7,8-PECDF,0.49; 1,2,3,4,7,9-/1,2,3,4,7,8-HXCDF, 2.5; 1,2,3,6,7, 8-TCDF, 0.9; 2,3,4,7,8-HXCDF, 0.13., Analysis of the technical PCB, Aroclor 1254 revealed the presence of a series of brominated contaminants.
Record name Aroclor 1254
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Product Name

2,2',3,3',4-Pentachlorobiphenyl

Color/Form

Light yellow, viscous liquid, Colorless to pale-yellow, viscous liquid or solid (below 50 degrees F)

CAS RN

52663-62-4, 11097-69-1
Record name PCB 82
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Record name Aroclor 1254
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88Z0CKE07W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aroclor 1254
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6357
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name POLYCHLORINATED BIPHENYL (AROCLOR 1254)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0939
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORODIPHENYL, 54% CHLORINE (PCB)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/121
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

50 °F
Record name CHLORODIPHENYL, 54% CHLORINE (PCB)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/121
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorodiphenyl (54% chlorine)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0126.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32,600
Citations
LE Gray Jr, J Ostby, R Marshall, J Andrews - Fundamental and Applied …, 1993 - Elsevier
… Aroclor 1254 administration produced histological alterations in the liver and kidney at … organ for Aroclor 1254. In contrast, serum T4 levels were reduced by Aroclor 1254 administration …
Number of citations: 159 www.sciencedirect.com
PR Kodavanti, N Kannan, N Yamashita… - Environmental …, 2001 - ehp.niehs.nih.gov
… For neurochemical experiments, we prepared stock solutions of two Aroclor 1254 lots by dissolving them in dimethyl sulfoxide (DMSO). A 2-µL aliquot of stock solution (different con…
Number of citations: 126 ehp.niehs.nih.gov
HAA Aly, Ò Domènech, AB Abdel-Naim - Food and chemical toxicology, 2009 - Elsevier
Aroclor 1254 (A1254) has been shown to have potential testicular toxicity. The mechanism of action of A1254 on male reproduction is not clear. The present study was designed to …
Number of citations: 99 www.sciencedirect.com
E Brezner, J Terkel, AS Perry - Comparative Biochemistry and …, 1984 - academia.edu
Daily oral exposure of rats to 30 mg/kg of Aroclor 1254 for 1 month caused deleterious effects on the reproductive process, which were reflected in a decrease in the reproductive …
Number of citations: 111 www.academia.edu
D Kaya, I Imamoglu, FD Sanin, KR Sowers - Journal of hazardous materials, 2018 - Elsevier
Aroclor 1254 (A1254) is the most toxic commercial PCB mixture produced, primarily due to its relatively high concentrations of dioxin-like congeners. This study demonstrates a …
Number of citations: 31 www.sciencedirect.com
DL Grant, WEJ Phillips, DC Villeneuve - Bulletin of Environmental …, 1971 - Springer
… This paper will report on the metabolism and distribution of Aroclor 1254 in normal and … corn oil and Aroclor 1254 (groups I and 2) or carbon tetrachloride and Aroclor 1254 (groups 3 …
Number of citations: 148 link.springer.com
JC Street, RP Sharma - Toxicology and applied pharmacology, 1975 - Elsevier
… dietary treatment of rabbits with DDT, Aroclor 1254, carbaryl, carbofuran, and methylparathion … , kidney, spleen, and adrenal, except for slight liver enlargement caused by Aroclor 1254. …
Number of citations: 238 www.sciencedirect.com
J Esteban, LE Elabbas, D Borg, M Herlin, A Åkesson… - Toxicology letters, 2014 - Elsevier
Polychlorinated biphenyls (PCBs) induce a broad spectrum of biochemical and toxic effects in mammals including alterations of the vital retinoid (vitamin A) system. The aim of this study …
Number of citations: 21 www.sciencedirect.com
DT Lerner, BT Björnsson, SD McCormick - Aquatic Toxicology, 2007 - Elsevier
… In this study, we examined the effects of the PCB mixture Aroclor 1254 on survival and smolt … or 10 μg l −1 (PCB-10) aqueous Aroclor 1254 (A1254), or vehicle for 21 days. After exposure…
Number of citations: 66 www.sciencedirect.com
ES Goldey, LS Kehn, C Lau, GL Rehnberg… - Toxicology and applied …, 1995 - Elsevier
… The current study describes the effects of developmental exposure to Aroclor 1254, a mixture of PCB congeners with an overall chlorine content of 54% (see Schulz er a1., I989 for …
Number of citations: 343 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.